

# Technischer Leitfaden zu Vorasidenib: Zielpfad und Reduktion des Onkometaboliten 2-HG

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vorasidenib**

Cat. No.: **B611703**

[Get Quote](#)

Datum: 6. November 2025

Autoren: Gemini KI, Google

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

## Zusammenfassung

Dieses Dokument bietet einen detaillierten technischen Überblick über **Vorasidenib**, einen potenzen, hirngängigen dualen Inhibitor der mutierten Isocitrat-Dehydrogenase 1 und 2 (IDH1 und IDH2). Mutationen in IDH1 und IDH2 sind entscheidende onkogene Treiber bei niedriggradigen Gliomen und führen zur Produktion des Onkometaboliten D-2-Hydroxyglutarat (2-HG). **Vorasidenib** zielt auf diesen Signalweg ab, was zu einer signifikanten Reduktion der 2-HG-Spiegel und einer Verzögerung des Tumorwachstums führt. Dieser Leitfaden fasst die quantitativen Daten zur 2-HG-Reduktion zusammen, beschreibt die experimentellen Protokolle zur Bewertung der Wirksamkeit des Medikaments und visualisiert die zugrunde liegenden Mechanismen und Arbeitsabläufe.

## Einleitung

Mutationen in den Genen, die für die metabolischen Enzyme IDH1 und IDH2 kodieren, sind ein charakteristisches Merkmal von etwa 80 % der niedriggradigen Gliome.[1][2] Diese Mutationen verleihen den Enzymen eine neomorphe Aktivität, die zur Umwandlung von α-Ketoglutarat (α-KG) in den Onkometaboliten D-2-Hydroxyglutarat (2-HG) führt.[1][2] Die Akkumulation von 2-

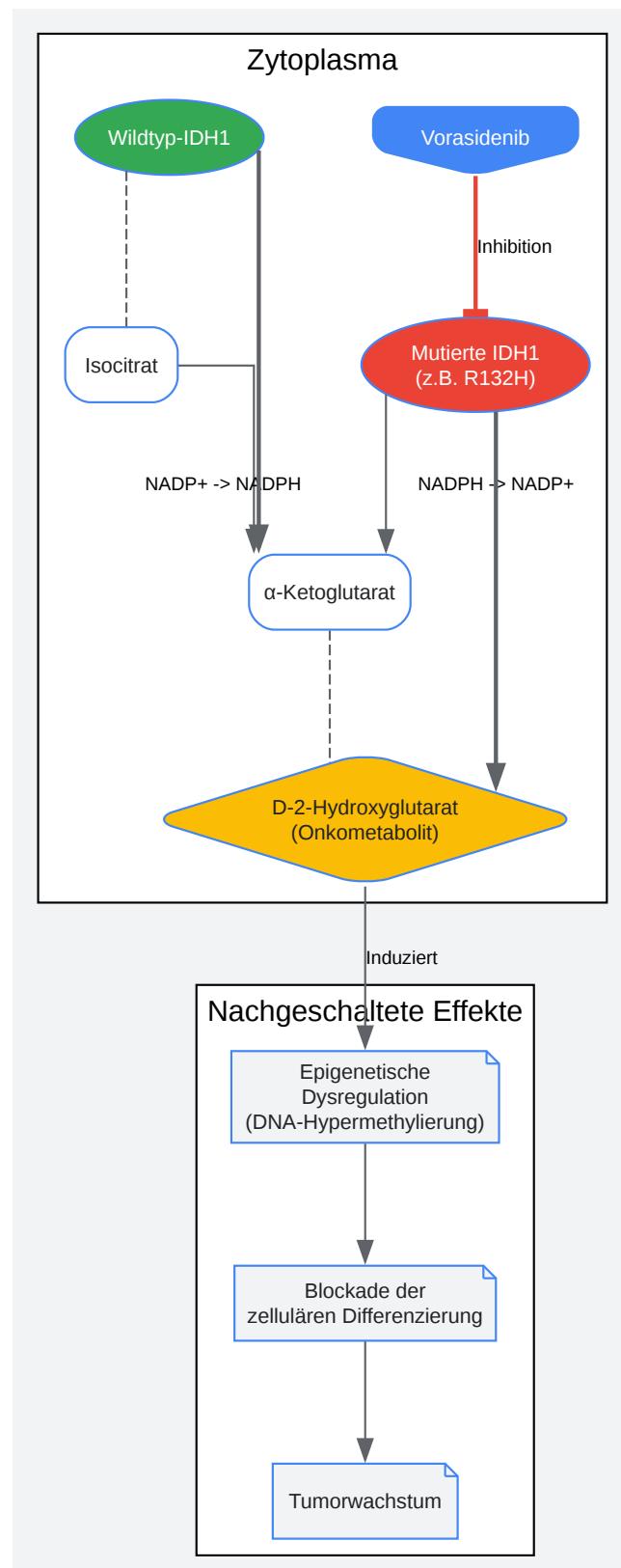
HG in hohen Konzentrationen stört zelluläre Prozesse, einschließlich epigenetischer Regulation und DNA-Reparatur, und treibt so die Tumorentstehung voran.

**Vorasidenib** (VOR; AG-881) ist ein oral verabreichter, niedermolekularer Inhibitor, der speziell entwickelt wurde, um die Blut-Hirn-Schranke zu überwinden und sowohl auf mutierte IDH1- als auch auf IDH2-Enzyme abzuzielen.<sup>[1]</sup> Durch die Hemmung dieser mutierten Enzyme blockiert **Vorasidenib** effektiv die Produktion von 2-HG, was in präklinischen und klinischen Studien zu einer beeindruckenden Antitumoraktivität geführt hat. Die zulassungsrelevante Phase-3-Studie INDIGO hat gezeigt, dass **Vorasidenib** das progressionsfreie Überleben bei Patienten mit IDH-mutierten Gliomen des Grades 2 signifikant verlängert.

## Zielpfad und Wirkmechanismus

Der primäre Zielpfad von **Vorasidenib** ist der durch mutierte IDH1- und IDH2-Enzyme veränderte Stoffwechselweg.

- Normale Enzymfunktion: Wildtyp-IDH1 (im Zytoplasma) und IDH2 (in den Mitochondrien) katalysieren die oxidative Decarboxylierung von Isocitrat zu  $\alpha$ -Ketoglutarat ( $\alpha$ -KG) unter gleichzeitiger Reduktion von NADP+ zu NADPH.
- Mutierte Enzymfunktion: Krebsassoziierte Mutationen, am häufigsten am Arginin-Rest R132 von IDH1 oder R172/R140 von IDH2, verleihen dem Enzym eine neue Funktion. Anstatt Isocitrat umzuwandeln, reduzieren diese mutierten Enzyme  $\alpha$ -KG zu D-2-Hydroxyglutarat (2-HG) unter Verbrauch von NADPH.
- Onkogene Wirkung von 2-HG: Die übermäßige Anreicherung von 2-HG hemmt kompetitiv  $\alpha$ -KG-abhängige Dioxygenasen, einschließlich Histon- und DNA-Demethylasen. Dies führt zu einer umfassenden epigenetischen Dysregulation, wie z. B. DNA-Hypermethylierung, die die zelluläre Differenzierung blockiert und zur Tumorentstehung beiträgt.
- Wirkung von **Vorasidenib**: **Vorasidenib** bindet allosterisch an die mutierten IDH1/2-Enzyme und hemmt deren neomorphe Aktivität. Dies unterbricht die Produktion von 2-HG, was zu einer Verringerung der intrazellulären 2-HG-Konzentrationen führt. Die Wiederherstellung normaler  $\alpha$ -KG-Spiegel und die Aufhebung der epigenetischen Dysregulation tragen zur Verlangsamung des Tumorwachstums und zur Induktion der zellulären Differenzierung bei.



[Click to download full resolution via product page](#)

Abbildung 1: Signalweg von **Vorasidenib**.

# Quantitative Daten zur 2-HG-Reduktion

**Vorasidenib** hat in präklinischen und klinischen Studien eine robuste und anhaltende Reduktion der 2-HG-Konzentrationen in IDH-mutierten Gliomen gezeigt.

Tabelle 1: Präklinische 2-HG-Reduktion durch **Vorasidenib**

Modell	Dosierung	Dauer	2-HG-Reduktion	Quelle
Orthotopes Gliom-Mausmodell (TS603 IDH1-R132H)	50 mg/kg, zweimal täglich	4 Tage	>97%	[1]

Tabelle 2: Klinische 2-HG-Reduktion durch **Vorasidenib**

Studie	Phase	Dosierung	Patientenpopulation	2-HG-Reduktion im Tumor	Quelle
NCT03343197	1 (perioperativ)	50 mg, einmal täglich	Rezidivierendes, nicht-kontrastmittel aufnehmendes IDH1-mutiertes Gliom	92.6%	[3][4]
Phase-1-Studien	1	50 mg, einmal täglich	IDH-mutiertes Gliom	>90%	[2]

Anmerkung: Die Daten zur 2-HG-Reduktion aus der Phase-3-Studie INDIGO wurden in den primären Veröffentlichungen nicht als spezifische quantitative Werte, sondern als Bestätigung der >90%-igen Suppression auf der gewählten Dosisstufe berichtet.

# Detaillierte experimentelle Protokolle

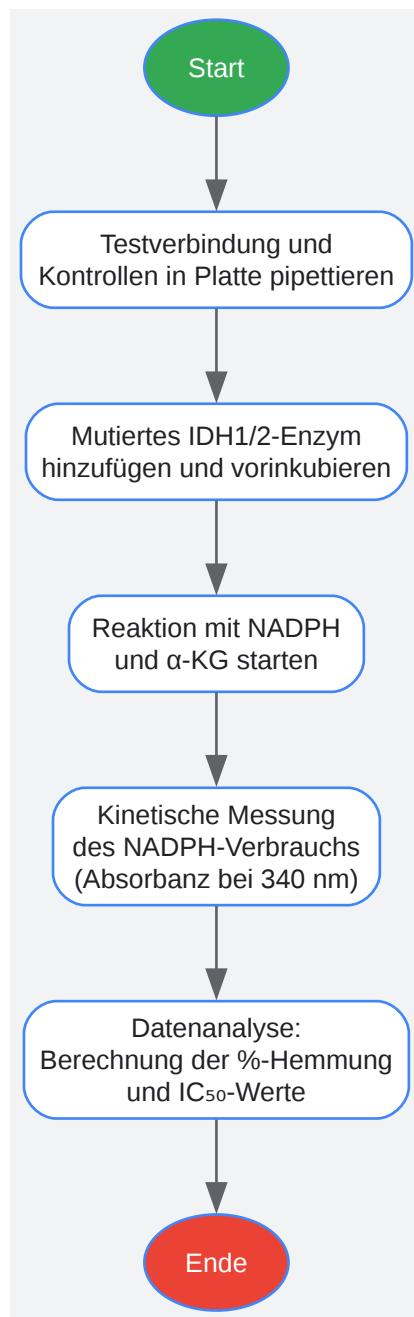
## Biochemischer Assay zur Aktivität der mutierten IDH1/2

Dieser Assay dient zur Bestimmung der inhibitorischen Potenz von Verbindungen wie **Vorasidenib** auf die neomorphe Aktivität der mutierten IDH1/2-Enzyme.

Prinzip: Die Aktivität der mutierten IDH1/2 wird durch Messung des Verbrauchs des Kofaktors NADPH bestimmt. Die Reaktion, bei der  $\alpha$ -KG zu 2-HG reduziert wird, oxidiert NADPH zu NADP+. Der Abfall der NADPH-Konzentration, der durch eine Abnahme der Fluoreszenz oder Absorption bei 340 nm gemessen wird, ist direkt proportional zur Enzymaktivität.

Protokoll (Beispiel):

- Reagenzien:
  - Rekombinantes humanes mutiertes IDH1 (z. B. R132H) oder IDH2 (z. B. R140Q) Enzym
  - Assay-Puffer: z. B. 50 mM Tris-HCl, pH 7,5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT
  - NADPH
  - $\alpha$ -Ketoglutarat (Substrat)
  - Testverbindung (z. B. **Vorasidenib**) in DMSO
  - 96- oder 384-Well-Platte (UV-transparent oder schwarz für Fluoreszenz)
- Durchführung: a. Die Testverbindung in verschiedenen Konzentrationen wird in die Wells der Mikrotiterplatte gegeben. b. Rekombinantes mIDH1/2-Enzym wird zu den Wells hinzugefügt und für 15-30 Minuten bei Raumtemperatur vorinkubiert. c. Die Reaktion wird durch Zugabe einer Mischung aus NADPH und  $\alpha$ -KG gestartet. Typische Endkonzentrationen sind 10-100  $\mu$ M für NADPH und 100-500  $\mu$ M für  $\alpha$ -KG. d. Die Abnahme der NADPH-Absorption bei 340 nm oder der Fluoreszenz wird über einen Zeitraum von 30-60 Minuten in einem Plattenlesegerät kinetisch gemessen. e. Die Anfangsgeschwindigkeiten der Reaktion werden berechnet. f. Die prozentuale Hemmung wird im Vergleich zu einer Vehikelkontrolle (DMSO) berechnet und die IC<sub>50</sub>-Werte werden durch nichtlineare Regression bestimmt.



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf des IDH-Aktivitätsassays.

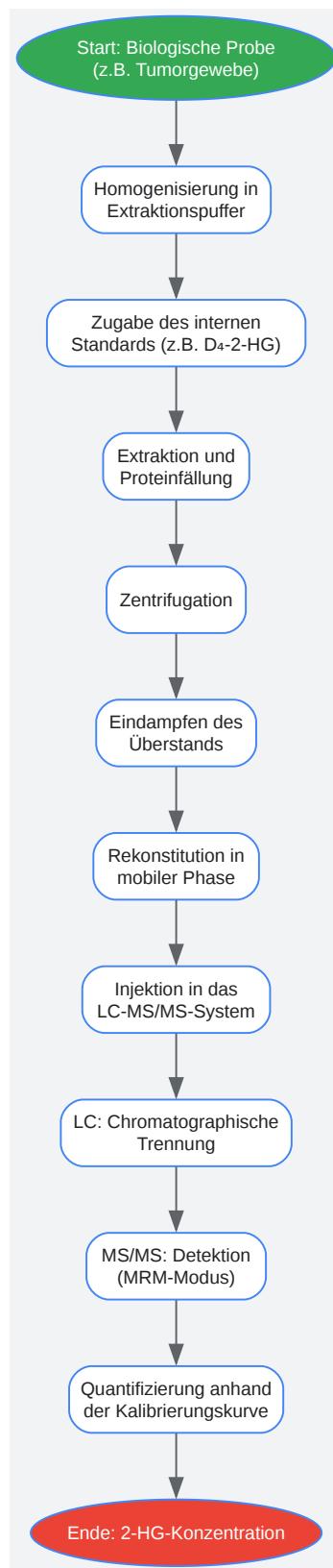
## Quantifizierung von 2-HG mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)

Diese Methode wird zur genauen Quantifizierung der 2-HG-Konzentrationen in biologischen Proben (Zelllysate, Gewebe, Plasma) verwendet.

Prinzip: 2-HG wird aus der biologischen Matrix extrahiert, chromatographisch von anderen Metaboliten getrennt und dann durch Tandem-Massenspektrometrie nachgewiesen und quantifiziert. Ein interner Standard (typischerweise ein stabilisotopen-markiertes 2-HG, z. B. <sup>13</sup>C<sub>5</sub>-2-HG oder D<sub>4</sub>-2-HG) wird verwendet, um die Genauigkeit zu erhöhen.

Protokoll (Beispiel für Tumorgewebe):

- Probenvorbereitung: a. Eine abgewogene Menge gefrorenen Tumorgewebes (~20 mg) wird in einem kalten Lysepuffer (z. B. 80% Methanol) mit Keramikperlen homogenisiert. b. Der interne Standard (z. B. D<sub>4</sub>-2-HG) wird in einer bekannten Konzentration zugegeben. c. Die Probe wird zentrifugiert, um Proteine und Zelltrümmer zu entfernen. d. Der Überstand wird entnommen und zur Trockne eingedampft. e. Der getrocknete Extrakt wird in der mobilen Phase für die LC-MS/MS-Analyse rekonstituiert.
- LC-MS/MS-Analyse: a. Flüssigchromatographie (LC):
  - Säule: HILIC- (Hydrophilic Interaction Liquid Chromatography) oder C18-Säule (nach Derivatisierung).
  - Mobile Phase: Typischerweise ein Gradient aus einem wässrigen Puffer (z. B. Ammoniumformiat in Wasser) und einem organischen Lösungsmittel (z. B. Acetonitril).
  - Flussrate und Gradient werden optimiert, um 2-HG von seinen Isomeren (z. B. Glutarat) zu trennen.
  - b. Tandem-Massenspektrometrie (MS/MS):
    - Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Modus.
    - Detektionsmodus: Multiple Reaction Monitoring (MRM).
    - MRM-Übergänge:
      - Für 2-HG ( $m/z$  147): 147 -> 129 oder 147 -> 85
      - Für D<sub>4</sub>-2-HG ( $m/z$  151): 151 -> 133
    - c. Quantifizierung:
      - Eine Kalibrierungskurve wird mit bekannten Konzentrationen von 2-HG erstellt.
      - Die Konzentration von 2-HG in der Probe wird durch das Verhältnis der Peakfläche von 2-HG zur Peakfläche des internen Standards bestimmt und anhand der Kalibrierungskurve berechnet.



[Click to download full resolution via product page](#)

Abbildung 3: Arbeitsablauf der 2-HG-Quantifizierung mittels LC-MS/MS.

## Schlussfolgerung

**Vorasidenib** ist eine zielgerichtete Therapie, die den onkogenen Signalweg von IDH-Mutationen in Gliomen wirksam unterbricht. Durch die potente Hemmung der mutierten IDH1- und IDH2-Enzyme führt es zu einer tiefgreifenden und anhaltenden Reduktion des Onkometaboliten 2-HG. Die in diesem Leitfaden beschriebenen quantitativen Daten und experimentellen Protokolle bilden die Grundlage für das Verständnis seines Wirkmechanismus und für die weitere Forschung und Entwicklung in diesem Bereich. Die klinischen Ergebnisse der INDIGO-Studie untermauern das Potenzial von **Vorasidenib**, die Behandlungsparadigmen für Patienten mit IDH-mutierten niedriggradigen Gliomen zu verändern.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312773/)
- 2. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312773/)
- 3. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312773/)]
- 4. [access.archive-ouverte.unige.ch \[access.archive-ouverte.unige.ch\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312773/)
- To cite this document: BenchChem. [Technischer Leitfaden zu Vorasidenib: Zielpfad und Reduktion des Onkometaboliten 2-HG]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611703#vorasidenib-target-pathway-and-oncometabolite-2-hg-reduction>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)